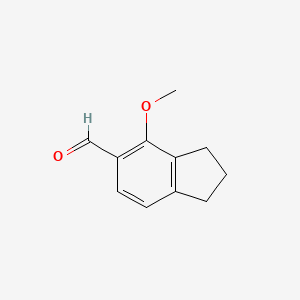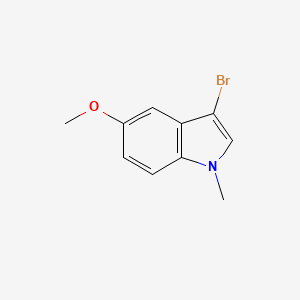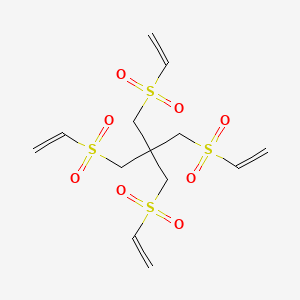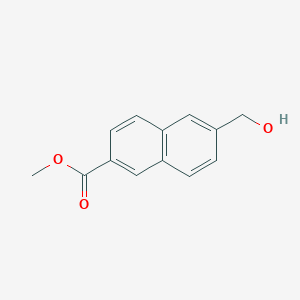
Methyl 6-(Hydroxymethyl)-2-naphthoate
描述
Methyl 6-(Hydroxymethyl)-2-naphthoate is an organic compound belonging to the class of naphthoates It is characterized by a naphthalene ring system substituted with a hydroxymethyl group at the 6-position and a methoxycarbonyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(Hydroxymethyl)-2-naphthoate typically involves the esterification of 6-(Hydroxymethyl)-2-naphthoic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is isolated by distillation or crystallization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: 6-Formyl-2-naphthoate or 6-Carboxy-2-naphthoate.
Reduction: 6-(Hydroxymethyl)-2-naphthol.
Substitution: Various substituted naphthoates depending on the nucleophile used.
科学研究应用
Methyl 6-(Hydroxymethyl)-2-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving naphthoate derivatives.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 6-(Hydroxymethyl)-2-naphthoate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The naphthalene ring system provides a rigid framework that can fit into hydrophobic pockets of proteins, enhancing binding affinity.
相似化合物的比较
- Methyl 2-naphthoate
- Methyl 6-methoxy-2-naphthoate
- Methyl 6-acetyl-2-naphthoate
Comparison: Methyl 6-(Hydroxymethyl)-2-naphthoate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. Compared to Methyl 2-naphthoate, it has additional functional groups that allow for more diverse chemical transformations. Methyl 6-methoxy-2-naphthoate and Methyl 6-acetyl-2-naphthoate differ in the substituents on the naphthalene ring, leading to variations in their chemical and biological properties.
属性
分子式 |
C13H12O3 |
|---|---|
分子量 |
216.23 g/mol |
IUPAC 名称 |
methyl 6-(hydroxymethyl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h2-7,14H,8H2,1H3 |
InChI 键 |
QXRASHQBZPURDP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)CO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


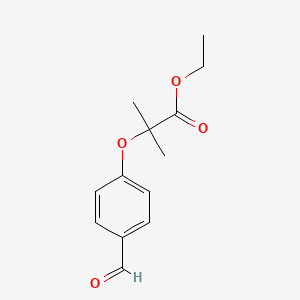
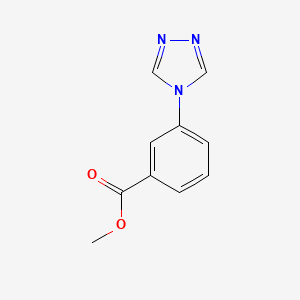
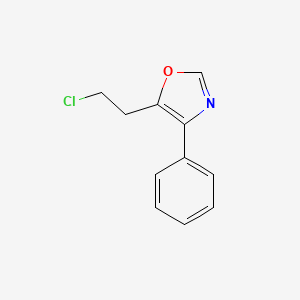
![3-[(4-Fluorophenyl)methoxy]-4-nitropyridine](/img/structure/B8684314.png)
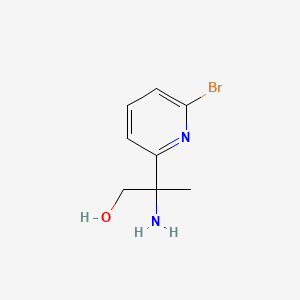
![7-bromo-N-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B8684335.png)

